Esterification: The carboxylic acid group can be esterified with alcohols in the presence of an acid catalyst to yield the corresponding esters. []
Amide Formation: The carboxylic acid group can be reacted with amines or ammonia to form amides through coupling reactions using reagents like carbodiimides or HATU. [, ]
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is highly dependent on the specific application and the target molecule or system. For instance, when used as a building block for BRAFV600E inhibitors, the compound likely interacts with the enzyme's active site through hydrogen bonding and hydrophobic interactions, disrupting its function []. In other applications, such as antifungal agents, the mechanism may involve disruption of cell membrane integrity or interference with essential cellular processes [].
Physical and Chemical Properties Analysis
Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, based on its use in reactions conducted in these solvents. [, ]
Spectroscopic Data: Characterized by spectroscopic techniques like IR, 1H NMR, and 13C NMR. [, ]
Optical Properties: May exhibit fluorescence or other photoluminescent properties, depending on the substituents and the chemical environment. []
Applications
Anti-tubercular Agents: Peptide conjugates of this compound have shown promising activity against Mycobacterium tuberculosis by targeting the DprE1 enzyme, suggesting potential for developing novel anti-tuberculosis therapeutics. []
BRAFV600E Inhibitors: This compound serves as a valuable scaffold for the design and synthesis of potential inhibitors of the BRAFV600E kinase, which is involved in cancer development. []
Antiproliferative Agents: Derivatives of this compound have exhibited antiproliferative activity against various cancer cell lines, highlighting its potential in cancer research. []
Antifungal Agents: Studies have indicated the antifungal potential of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, suggesting its possible use in controlling fungal growth. []
Photostabilizers for Polymers: This compound and its derivatives have been investigated as potential photostabilizers for polymers like poly(styrene-co-butadiene), protecting them from degradation caused by light exposure. []
Building Blocks for Heterocyclic Compounds: Its reactive functional groups make it a valuable building block for synthesizing diverse heterocyclic compounds with potential biological activities, such as oxadiazoles, thiazoles, and piperidine derivatives. [, ]
Related Compounds
6-Methoxybenzo[d]thiazole-2-carbonyl chloride
Compound Description: 6-Methoxybenzo[d]thiazole-2-carbonyl chloride is a key intermediate in the synthesis of various Schiff bases with benzothiazole moieties. These Schiff bases have shown potential as photostabilizers for polymers like poly(styrene-co-butadiene).
Relevance: 6-Methoxybenzo[d]thiazole-2-carbonyl chloride is a precursor to 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, obtained by reacting 4-methoxycinnamic acid with thionyl chloride. The compound shares the core benzothiazole structure with the target compound, differing only in the substitution at the 2-position, where a carbonyl chloride replaces the methoxy group.
Compound Description: 3-Chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide is a crucial building block for synthesizing Schiff base compounds incorporating a benzothiazole moiety.
Relevance: While not directly derived from 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, it shares a similar core structure with a substituted benzothiophene ring. The key difference lies in the presence of a chloro group at position 3 and a carbohydrazide group at position 2, highlighting the exploration of different substituents on the benzothiazole core for potential applications in polymer photostabilization.
Compound Description: Methyl (6-methoxybenzo[d]thiazole-2 carbonyl)tryptophylalaninate is a small peptide conjugate of benzothiazole-2-carboxylic acid. This compound demonstrates promising anti-tubercular activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 4 μg/mL, attributed to its ability to inhibit the enzyme DprE1. Furthermore, it exhibits mycobactericidal activity and shows no significant toxicity towards the human cell line HepG2.
Relevance: This compound showcases the incorporation of the 2-Methoxy-1,3-benzothiazole-6-carboxylic acid scaffold into a peptide structure. It highlights the potential of utilizing this scaffold for developing DprE1 inhibitors and exploring its application in anti-tubercular therapeutics.
Relevance: This compound, while structurally similar to the methoxy analog, emphasizes the impact of the 6-position substituent on the anti-tubercular activity. Replacing the methoxy with a methyl group in this analog, compared to 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, results in a slight decrease in potency against M. tuberculosis. This highlights the importance of the 6-methoxy substitution for optimal activity within this specific peptide conjugate structure.
Compound Description: 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide belongs to a series of 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives designed as potential BRAFV600E inhibitors. This compound has shown promising results in its biological evaluation as a BRAFV600E inhibitor and antiproliferative agent in various colorectal cancer and melanoma cell lines.
Relevance: This compound shares the core benzothiazole scaffold with 2-Methoxy-1,3-benzothiazole-6-carboxylic acid but features distinct substitutions at positions 2 and 6. The presence of an acetamido group at position 2 and a carboxamide functionality at position 6, further linked to a pyridin-2-ylamino moiety, highlights the exploration of alternative substitutions on the core structure for targeting specific biological activities, like BRAFV600E inhibition.
Compound Description: Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate is an intermediate in the synthesis of 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid. This compound is synthesized by reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine.
Relevance: This compound highlights the versatility of the benzothiazole scaffold, similar to 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, in accommodating diverse substitutions at the 2-position. The piperidin-1-yl group in this compound emphasizes the exploration of bulky and cyclic substituents for modulating biological activity.
Compound Description: 2-(Piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid is a final product synthesized from ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. Derivatives of this compound have demonstrated good antibacterial and antifungal activities. Specifically, compound 5e exhibits good antibacterial activity, while compound 5d shows good antifungal activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.